molecular formula C7H16N2 B1322088 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine CAS No. 774213-88-6

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Cat. No. B1322088
CAS RN: 774213-88-6
M. Wt: 128.22 g/mol
InChI Key: CQGLYACIZMXCQF-UHFFFAOYSA-N
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Description

“2-(1-Methylpyrrolidin-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 g/mol . The IUPAC name for this compound is 2-(3-methyl-1-pyrrolidinyl)ethanamine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in various studies . For instance, one study reported the synthesis of compound 2 and its derivatives 6 and 8 combining a pyrrolidine ring with an 1H-pyrrole unit . Another study reported a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of “2-(1-Methylpyrrolidin-3-yl)ethan-1-amine” can be represented by the InChI code: 1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 . The compound has a defined atom stereocenter count of 1 .


Chemical Reactions Analysis

The chemical reactions involving “2-(1-Methylpyrrolidin-3-yl)ethan-1-amine” have been studied in various contexts . For example, reacting these simple pyrrolidine derivatives with cinnamaldehyde led to the tricyclic products .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.3 Ų and a rotatable bond count of 2 . It has a complexity of 83 and is covalently bonded .

Scientific Research Applications

Catalysis in Organic Synthesis

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is used as a precursor to phosphine ligands for catalytic asymmetric Grignard cross-coupling reactions. This application is crucial in the synthesis of complex organic molecules with high enantioselectivity, which is essential for pharmaceuticals and fine chemicals production .

Chemiluminescence in Analytical Chemistry

The compound serves as an electrogenerated chemiluminescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC). It’s used in dual-cloud point extraction and tertiary amine labeling for the quantification of plant hormones like indole-3-acetic acid and indole-3-butyric acid .

Safety and Hazards

The compound has been associated with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGLYACIZMXCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621633
Record name 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621633
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

CAS RN

774213-88-6
Record name 1-Methyl-3-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774213-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpyrrolidin-3-yl)ethan-1-amine
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